![molecular formula C8H6BrClO2 B1376967 2-Bromo-5-chloro-4-methylbenzoic acid CAS No. 1426923-27-4](/img/structure/B1376967.png)
2-Bromo-5-chloro-4-methylbenzoic acid
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Overview
Description
“2-Bromo-5-chloro-4-methylbenzoic acid” is a chemical compound with the molecular formula C8H7BrO2 . It is used as a building block in the preparation of anthranilic acids possessing antibacterial activity .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C8H7BrO2/c1-5-2-3-7 (9)6 (4-5)8 (10)11/h2-4H,1H3, (H,10,11) .Chemical Reactions Analysis
“this compound” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 215.044 . The compound is solid at 20°C .Scientific Research Applications
Synthesis of Organic Compounds
Compounds similar to 2-Bromo-5-chloro-4-methylbenzoic acid are often used as intermediates in the synthesis of complex organic molecules. For instance, derivatives of methylbenzoic acid have been utilized in the synthesis of anti-cancer drugs by inhibiting thymidylate synthase, showcasing the role of such compounds in medicinal chemistry (Cao Sheng-li, 2004). Furthermore, the preparation of chloranthraniliprole, an insecticide, demonstrates the agricultural applications of bromo and chloro substituted benzoic acids in synthesizing environmentally relevant compounds (Zheng Jian-hong, 2012).
Material Science and Environmental Applications
Research into halogen-substituted benzoic acids, similar to this compound, has provided insights into structure-property relationships. These studies focus on the thermodynamics of sublimation, fusion, vaporization, and solubility, which are crucial for understanding the environmental behavior and material applications of these compounds (K. Zherikova et al., 2016). Such information is vital for the development of new materials and for assessing the environmental impact of halogenated organic compounds.
Advanced Organic Synthesis Techniques
Compounds structurally related to this compound have been employed in advanced organic synthesis techniques, such as the ortho-metalation of unprotected bromo and chlorobenzoic acids. This method demonstrates the utility of halogenated benzoic acids in synthesizing substituted benzoic acids, which are valuable in various chemical industries (Frédéric Gohier et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-chloro-4-methylbenzoic acid is the Sodium-Glucose Transporter 2 (SGLT2) in the human body . SGLT2 is a protein that facilitates glucose reabsorption in the kidney . The compound’s role is to inhibit this protein, thereby reducing glucose reabsorption and ultimately lowering blood glucose levels .
Mode of Action
This compound interacts with its target, SGLT2, by inhibiting the reabsorption of glucose in the kidneys . This results in a decrease in blood glucose levels as more glucose is excreted in the urine .
Biochemical Pathways
The inhibition of SGLT2 by this compound affects the glucose reabsorption pathway in the kidneys . This leads to downstream effects such as reduced blood glucose levels, potential weight loss, and lower blood pressure .
Pharmacokinetics
Like other sglt2 inhibitors, it is expected to have good bioavailability and be excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in blood glucose levels, potential weight loss, and a reduction in blood pressure . These effects are due to the inhibition of glucose reabsorption in the kidneys .
properties
IUPAC Name |
2-bromo-5-chloro-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQCKTGVABRZLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1426923-27-4 |
Source
|
Record name | 2-bromo-5-chloro-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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